N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide
Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a synthetic small molecule characterized by a fused imidazo[2,1-b]thiazole core linked to a phenyl group and a substituted indazole carboxamide moiety. The presence of a methoxy group at position 3 of the indazole and a methyl group at position 2 may influence solubility, bioavailability, and target binding affinity .
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methoxy-2-methylindazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S/c1-25-20(28-2)15-8-7-13(11-17(15)24-25)19(27)22-16-6-4-3-5-14(16)18-12-26-9-10-29-21(26)23-18/h3-12H,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAFDXDDQSBFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide (CAS Number: 1795089-04-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H17N5O2S |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 1795089-04-1 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, imidazo[2,1-b]thiazole derivatives have shown promising results in inhibiting the proliferation of murine leukemia (L1210), human cervix carcinoma (HeLa), and other cancer types with IC50 values in the submicromolar range .
Case Study: Antiproliferative Activity
A study evaluated a series of imidazo[2,1-b]thiazole derivatives for their cytotoxic effects on pancreatic cancer cells (SUIT-2, Capan-1, and Panc-1). The compounds demonstrated IC50 values ranging from 1.4 to 4.2 µM, indicating potent antiproliferative activity .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation. Specifically, it targets the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis. The compound has shown an IC50 value of 0.56 µM against VEGFR-2, suggesting its potential as an antiangiogenic agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in substituents on the imidazo[2,1-b]thiazole scaffold can significantly affect its potency and selectivity against different cancer cell lines. For example, modifications on the phenyl ring have been associated with enhanced antiproliferative effects .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparison with similar compounds is provided below:
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| N-(4-imidazo[2,1-b]thiazol-6-yl)phenylbenzamide | 0.86 | CDK1 |
| N-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol) | 1.98 | HepG2 |
| N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl) | 4.00 | VEGFR |
This table illustrates that while this compound shows promising activity against VEGFR and cancer cells, other derivatives may exhibit different target specificities and potencies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Trends
Substituent Effects on Target Specificity :
- Piperazine/Morpholine Moieties : SRT1720 and SRT2104 feature piperazine or morpholine groups linked to the imidazo[2,1-b]thiazole core, which enhance solubility and SIRT1 binding. These substituents are critical for mitochondrial biogenesis .
- Halogenated Aryl Groups : Chlorophenyl or fluorophenyl substituents (e.g., 5l, 5f) improve cytotoxicity and VEGFR2 inhibition, likely due to increased hydrophobic interactions with kinase domains .
- Methoxy Groups : Methoxy substitutions (e.g., 5h) improve metabolic stability and selectivity for cancer cells, as seen in HepG2 and MDA-MB-231 models .
Impact on Pharmacokinetics: Compounds with pyridinyl or quinoxaline carboxamide termini (e.g., SRT1720, SRT2104) exhibit enhanced blood-brain barrier penetration compared to simpler aryl groups . Bulky substituents (e.g., 4-methoxybenzyl-piperazine in 5l) may reduce bioavailability but increase target affinity .
Mechanistic Divergences
- SIRT1 Agonists (SRT1720, SRT2104) : Activate mitochondrial biogenesis via deacetylation of PGC-1α, independent of AMPK . Controversy exists over SRT1720's direct SIRT1 activation due to fluorescence-based assay limitations .
- VEGFR2 Inhibitors (5l) : Target angiogenesis pathways, showing superior potency in triple-negative breast cancer models compared to tyrosine kinase inhibitors like sorafenib .
- ER Stress Inducers (e.g., 3-methyl-6-phenyl analogue) : Trigger apoptosis in glioblastoma via unfolded protein response pathways, highlighting scaffold versatility .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide, and how do solvent conditions influence yield and purity?
- Methodological Answer : A key approach involves multi-step synthesis, including cyclization and Friedel-Crafts acylation. For example, imidazo[2,1-b]thiazole intermediates can be synthesized via cyclization of thiourea derivatives with α-haloketones under reflux conditions (e.g., acetonitrile or 1,4-dioxane) . Solvent-free conditions using Eaton’s reagent (P₂O₅/CH₃SO₃H) improve atom economy and reduce purification challenges, yielding fused heterocycles with >75% purity . Optimization of reaction time (1–3 hours) and stoichiometry (1.1 equiv acylating agents) minimizes byproducts. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound.
Q. Which spectroscopic and analytical methods are most reliable for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions and aromatic proton environments. For example, methyl groups on the indazole ring appear as singlets at δ 2.28–2.50 ppm, while methoxy protons resonate at δ 3.80–3.95 ppm .
- IR Spectroscopy : Detects functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS or ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- Elemental Analysis : Confirms purity (C, H, N within ±0.4% of theoretical values) .
Q. What preliminary biological screening models are suitable for assessing this compound’s therapeutic potential?
- Methodological Answer : Begin with in vitro assays:
- Anticancer Activity : Use MTT assays on glioblastoma (U87-MG) or breast cancer (MCF-7) cell lines, with IC₅₀ calculations after 48-hour exposure .
- Antimicrobial Screening : Employ broth microdilution (MIC determination) against S. aureus (Gram-positive) and E. coli (Gram-negative) .
- ER Stress Induction : Monitor apoptosis via Western blotting for CHOP, GRP78, and caspase-3 in treated glioblastoma cells .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of imidazo[2,1-b]thiazole derivatives across studies?
- Methodological Answer : Contradictions often arise from assay variability:
- Cell Line Specificity : Test the compound across multiple lines (e.g., compare glioblastoma vs. colorectal cancer models) to identify tissue-selective effects .
- Dose-Response Curves : Use nonlinear regression analysis to confirm IC₅₀ consistency. For example, anti-inflammatory activity may plateau at 10 µM in macrophages but require 50 µM in fibroblasts .
- Metabolic Stability : Assess liver microsomal degradation (e.g., human CYP450 isoforms) to differentiate intrinsic activity from pharmacokinetic limitations .
Q. What strategies optimize blood-brain barrier (BBB) penetration for evaluating this compound’s efficacy in glioblastoma models?
- Methodological Answer :
- LogP/D Calculations : Aim for LogP 2–3 and polar surface area <90 Ų to enhance passive diffusion .
- In Situ Perfusion : Quantify BBB permeability (e.g., using rat models with LC-MS/MS detection of brain-to-plasma ratios) .
- Prodrug Design : Introduce ester moieties (e.g., tert-butyl carbamate) to improve lipophilicity, followed by enzymatic cleavage in the brain .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Core Modifications : Replace the 3-methoxy group on the indazole with electron-withdrawing groups (e.g., -CF₃) to enhance target binding affinity .
- Side Chain Optimization : Substitute the 2-methyl group with cyclopropyl or propargyl moieties to improve metabolic stability (e.g., via click chemistry with triazole derivatives) .
- Bioisosteric Replacement : Exchange the carboxamide with sulfonamide groups to modulate solubility and potency .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate synergistic effects with existing chemotherapeutics?
- Methodological Answer :
- Combination Index (CI) : Use the Chou-Talalay method. For example, co-administer with temozolomide (glioblastoma standard) at fixed ratios (1:1 to 1:4) and calculate CI values via CompuSyn software .
- Mechanistic Studies : Perform RNA-seq on treated cells to identify pathways (e.g., ER stress, autophagy) synergistically modulated by the compound .
Q. What computational tools are effective for predicting off-target interactions or toxicity risks?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., EGFR, AKT1) to predict off-target binding .
- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity risks based on structural fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
